![molecular formula C16H14ClNO4 B5795256 methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)
methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound that belongs to the family of chlorobenzoyl-phenyl ether derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
科学研究应用
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and its role in the inhibition of protein tyrosine phosphatases (PTPs). It has also been studied for its potential anticancer activity and as a potential therapeutic agent for neurodegenerative diseases.
作用机制
The mechanism of action of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves its ability to react with ROS and form a fluorescent adduct, which can be detected using fluorescence spectroscopy. It also inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity.
Biochemical and Physiological Effects:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate in lab experiments is its ability to selectively detect ROS, which can be useful in studying oxidative stress-related diseases. However, it has limitations such as its potential toxicity and the need for specialized equipment for fluorescence detection.
未来方向
There are several future directions for the research of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate, including its potential use as a therapeutic agent for neurodegenerative diseases and its role in modulating the immune system. Its potential as a diagnostic tool for oxidative stress-related diseases and its use in the development of novel fluorescent probes for imaging applications are also areas of interest for future research.
Conclusion:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound with various scientific research applications, including its use as a fluorescent probe for the detection of ROS and its potential as a therapeutic agent for neurodegenerative diseases. Its mechanism of action involves its ability to react with ROS and inhibit PTPs. It has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While it has advantages such as its selectivity for ROS detection, it also has limitations such as its potential toxicity. Future research directions include its use as a therapeutic agent and diagnostic tool for oxidative stress-related diseases, as well as its role in modulating the immune system and developing novel fluorescent probes for imaging applications.
合成方法
The synthesis of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves the reaction of 2-chlorobenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methyl chloroacetate to obtain the final product.
属性
IUPAC Name |
methyl 2-[4-[(2-chlorobenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-12-8-6-11(7-9-12)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYNKIUTRUQHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

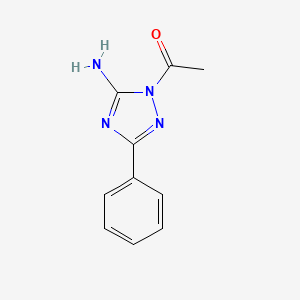
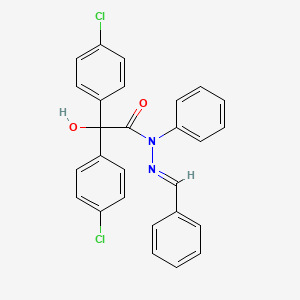
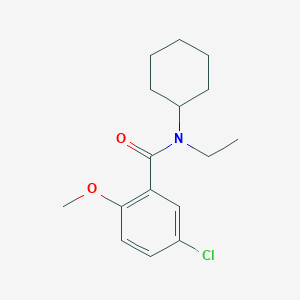
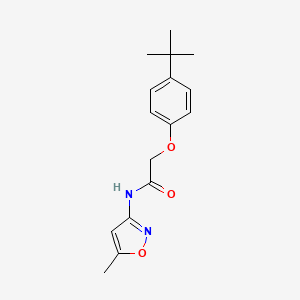
![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)
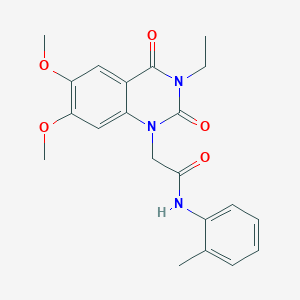
![phenyl [4-(dimethylamino)phenyl]carbamate](/img/structure/B5795217.png)

![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)

![3-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-4(3H)-quinazolinone](/img/structure/B5795278.png)
![2-[2-(4-methylphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B5795280.png)
![2-chloro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5795281.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)